molecular formula C8H2Br2O3 B14655984 4,6-Dibromo-2-benzofuran-1,3-dione CAS No. 41635-06-7

4,6-Dibromo-2-benzofuran-1,3-dione

Cat. No.: B14655984
CAS No.: 41635-06-7
M. Wt: 305.91 g/mol
InChI Key: ZKBFMTWQQKMTBC-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-benzofuran-1,3-dione (CAS 41635-06-7) is a high-value, brominated aromatic anhydride with significant utility as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound, with a molecular formula of C 8 H 2 Br 2 O 3 and a molecular weight of 305.91 g/mol, features a benzofuran-1,3-dione core selectively functionalized with bromine atoms at the 4 and 6 positions . The core benzofuran scaffold is a fundamental structural motif found in numerous natural products and pharmacologically active compounds, known for a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties . The presence of the reactive anhydride moiety and two bromine atoms on this scaffold defines the compound's primary research value. The electron-withdrawing anhydride group makes the aromatic ring electron-deficient, activating it for subsequent chemical transformations . The bromine atoms serve as excellent synthetic handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse aryl, vinyl, or other carbon-based substituents . This makes the compound a crucial precursor for constructing more complex molecular architectures, particularly in medicinal chemistry for creating novel drug candidates . Key research applications of this compound leverage its dual reactivity. The anhydride ring is highly susceptible to nucleophilic acyl substitution, readily reacting with nucleophiles like amines or alcohols. Reaction with primary amines typically leads to ring-opening, which can be followed by intramolecular condensation to form stable phthalimide derivatives . Concurrently, the bromine atoms can undergo sequential or simultaneous palladium-catalyzed cross-coupling to generate disubstituted products. This bifunctional reactivity allows researchers to efficiently build complex, polyfunctionalized molecules from a single, accessible starting material for applications in materials science, chemical biology, and pharmaceutical development. Attention: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41635-06-7

Molecular Formula

C8H2Br2O3

Molecular Weight

305.91 g/mol

IUPAC Name

4,6-dibromo-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H2Br2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H

InChI Key

ZKBFMTWQQKMTBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC2=O)Br)Br

Origin of Product

United States

The Significance of Benzofuran 1,3 Dione Scaffolds in Chemical Synthesis

The benzofuran (B130515) scaffold is a fundamental structural motif found in a wide array of natural products and synthetic compounds. nih.govnih.gov This heterocyclic system, consisting of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. nih.govnih.gov These activities include antimicrobial, anti-inflammatory, and antitumor properties, making the benzofuran core a privileged structure in drug discovery. researchgate.net

The 2-benzofuran-1,3-dione moiety, an isomer of the more common phthalic anhydride (B1165640), represents a reactive pharmacophore. The anhydride group provides a site for various chemical transformations, allowing for the construction of more complex molecular architectures. The inherent reactivity of the anhydride makes it a valuable intermediate in the synthesis of a variety of organic compounds, including polymers and dyes.

The Unique Role of Dibromo Substitution in the Benzofuran 1,3 Dione Core

The introduction of bromine atoms onto an aromatic ring, a process known as bromination, significantly alters the electronic properties and reactivity of the molecule. In the context of the benzofuran-1,3-dione core, the presence of two bromine atoms at the 4 and 6 positions has several important implications.

Firstly, the bromine atoms are electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the anhydride (B1165640) functionality. This can be strategically utilized in various organic reactions. Secondly, the carbon-bromine bonds provide synthetic handles for further functionalization through cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications. The synthesis of brominated phthalic anhydrides, which are structurally related to 4,6-dibromo-2-benzofuran-1,3-dione, often involves the direct bromination of the parent anhydride or its precursors, suggesting a potential synthetic route for the title compound.

Overview of Research Trajectories for 4,6 Dibromo 2 Benzofuran 1,3 Dione

Reactivity of the Dibromo Substituents

The bromine atoms attached to the aromatic core at positions 4 and 6 are key sites for chemical modification, enabling the synthesis of more complex molecular architectures through substitution and coupling reactions.

Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is rendered electron-deficient by the two bromine atoms and, more significantly, by the powerful electron-withdrawing anhydride group. This electronic feature makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the ring and displaces one of the bromine atoms, which acts as a leaving group.

The reaction generally proceeds via a two-step mechanism:

Nucleophilic Attack : An electron-rich species (e.g., an amine, alkoxide, or thiolate) attacks one of the carbon atoms bearing a bromine atom (C4 or C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the bromide ion.

While specific studies on this compound are not widely reported, the reactivity of analogous compounds like 4,5-dichlorophthalic anhydride demonstrates this principle. Studies on similar halogenated heterocyclic systems show that they readily react with various nucleophiles. For instance, 4,6-dichloro-5-nitrobenzofuroxan reacts with a range of primary and secondary amines, displacing a chloride ion. This type of reaction is a standard pathway for introducing new functional groups onto an activated aromatic ring.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile (Nu:) Product Structure (Monosubstituted) Reaction Type
R-O⁻ (Alkoxide) 4-Alkoxy-6-bromo-2-benzofuran-1,3-dione Nucleophilic Aromatic Substitution
R-S⁻ (Thiolate) 4-Alkylthio-6-bromo-2-benzofuran-1,3-dione Nucleophilic Aromatic Substitution
R₂NH (Amine) 4-(Dialkylamino)-6-bromo-2-benzofuran-1,3-dione Nucleophilic Aromatic Substitution

Cross-Coupling Reactions at Bromine Centers (e.g., Suzuki, Stille)

The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The Suzuki and Stille reactions are among the most utilized methods for this purpose. In these reactions, this compound acts as the electrophilic coupling partner.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid (RB(OH)₂) or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond, forming a palladium(II) intermediate. libretexts.org

Transmetalation : The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Stille Coupling: The Stille reaction is similar but uses an organostannane (R-SnR'₃) as the organometallic coupling partner. libretexts.org It proceeds through a comparable catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The Stille reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca The transfer rate of groups from the tin atom typically follows the order: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) >> alkyl.

These reactions can be performed sequentially on the dibromo substrate to introduce two different organic moieties, leading to highly functionalized phthalic anhydride derivatives.

Table 2: Cross-Coupling Reactions of this compound

Reaction Name Organometallic Reagent General Product Structure (Monosubstituted) Catalyst System (Typical)
Suzuki-Miyaura R-B(OH)₂ 4-Aryl/vinyl-6-bromo-2-benzofuran-1,3-dione Pd(PPh₃)₄, Base (e.g., K₂CO₃, K₃PO₄)
Stille R-Sn(Alkyl)₃ 4-Aryl/vinyl-6-bromo-2-benzofuran-1,3-dione Pd(PPh₃)₄, ± Cu(I) additive

Dehydrohalogenation Pathways

Dehydrohalogenation of an aryl halide involves the elimination of a hydrogen atom and a halogen from adjacent carbons, typically leading to the formation of a highly reactive benzyne (B1209423) intermediate. This process usually requires extremely strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide, and often high temperatures.

Reactions Involving the Furanone Moiety

The anhydride ring is a key reactive center, characterized by two electrophilic carbonyl carbons. Its reactions are dominated by nucleophilic acyl substitution, which leads to the opening of the five-membered ring.

Nucleophilic Additions and Condensations

Acid anhydrides readily react with a wide range of nucleophiles. libretexts.org The reaction begins with the nucleophilic attack on one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org The intermediate then collapses, cleaving the C-O-C bond of the anhydride ring, with the carboxylate group acting as an excellent leaving group. youtube.com

A common and important reaction is with primary amines (R-NH₂) or ammonia. The initial ring-opening yields a phthalamic acid derivative, which contains both a carboxylic acid and an amide functional group. chemguide.co.uk Upon heating, this intermediate can undergo an intramolecular condensation (dehydration) to form a stable five-membered phthalimide (B116566) ring. Studies on the closely related 4,5-dichlorophthalic anhydride show its smooth reaction with various amines, including aminothiophenes and aminobenzoic acids, to yield the corresponding imide products. mdpi.com

Table 3: Nucleophilic Addition/Condensation Reactions at the Anhydride Moiety

Nucleophile Intermediate Product (Ring-Opened) Final Product (Cyclized) Product Class
H₂O 4,6-Dibromophthalic acid - Dicarboxylic Acid
R-OH 2-Carboxy-3,5-dibromobenzoic acid monoester - Monoester
NH₃ 2-Carbamoyl-3,5-dibromobenzoic acid 4,6-Dibromophthalimide Imide
R-NH₂ 2-(Alkylcarbamoyl)-3,5-dibromobenzoic acid N-Alkyl-4,6-dibromophthalimide N-Substituted Imide

Ring-Opening and Rearrangement Processes

The fundamental reaction of the furanone moiety is ring-opening. This can be achieved with various nucleophiles, leading to dicarboxylic acid derivatives.

Hydrolysis : Reaction with water, often catalyzed by acid or base, opens the anhydride ring to yield the parent 4,6-dibromophthalic acid. This hydrolysis involves the nucleophilic attack of a water molecule on a carbonyl carbon. nih.gov

Alcoholysis : Alcohols react in a similar fashion to produce a monoester of the phthalic acid. This reaction is the first step in the synthesis of phthalate (B1215562) ester plasticizers from the parent phthalic anhydride.

Aminolysis : As described previously, amines open the ring to form an amide and a carboxylic acid. chemguide.co.ukmdpi.com This is a foundational reaction for the synthesis of polyimides and other nitrogen-containing derivatives.

Copolymerization : Phthalic anhydrides can undergo alternating ring-opening copolymerization with epoxides, catalyzed by various metal complexes, to produce polyesters. rsc.org This process involves the nucleophilic attack of an activated epoxide, leading to the cleavage of the anhydride C-O bond and incorporation into a polymer chain.

These ring-opening reactions are crucial for converting the cyclic anhydride into a variety of linear structures that can be used as monomers or further functionalized.

Reactions at the Active Methylene (B1212753) Group

Condensation reactions are a key feature of the chemistry of 2-benzofuran-1(3H)-ones. For instance, they can react with aromatic aldehydes. This type of reaction typically involves the formation of a 3-arylmethylene-2-benzofuran-1(3H)-one.

Another significant reaction is the Knoevenagel condensation, where the active methylene group reacts with carbonyl compounds in the presence of a basic catalyst. This reaction is a versatile method for forming carbon-carbon bonds.

Furthermore, the active methylene group can participate in Michael additions, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This allows for the introduction of a variety of substituents at the 3-position.

The table below summarizes potential reactions at the active methylene group based on the reactivity of related benzofuranone structures.

Reaction Type Reactants Potential Product Significance
Aldol-type CondensationAromatic aldehydes3-Arylmethylene-2-benzofuran-1(3H)-oneFormation of a C=C bond at the 3-position
Knoevenagel CondensationKetones or Aldehydes (with base)Substituted benzofuranone derivativesVersatile C-C bond formation
Michael Additionα,β-unsaturated carbonyl compounds3-substituted benzofuranone adductsIntroduction of functionalized side chains

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including this compound. youtube.comyoutube.com In this molecule, the benzene ring is substituted with two bromine atoms and is fused to a dione-containing heterocyclic ring. The existing substituents significantly influence the rate and regioselectivity of further substitution reactions.

The two bromine atoms are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is due to their electron-withdrawing inductive effect. However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate.

The anhydride functional group attached to the benzene ring is also strongly deactivating and a meta-director due to the electron-withdrawing nature of the carbonyl groups.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are the C5 and C7 positions. The directing effects of the bromine atoms and the anhydride group are in opposition. The bromine at C4 directs to the C5 position (ortho) and the bromine at C6 directs to the C5 and C7 positions (ortho and para, respectively). The anhydride group directs to the C5 and C7 positions (meta). Therefore, the C5 and C7 positions are the most likely sites for substitution, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The introduction of a third bromine atom, for example, would likely occur at either the C5 or C7 position.

Photochemical and Electrochemical Investigations of Reactivity

Currently, there is a lack of specific research literature detailing the photochemical and electrochemical investigations of this compound. However, the general behavior of related aromatic and heterocyclic compounds can provide a basis for predicting its reactivity.

Photochemical Reactivity: Aromatic compounds containing carbonyl groups and halogen atoms can undergo various photochemical reactions. Upon absorption of UV light, the molecule can be excited to a singlet or triplet state. The presence of bromine atoms, known as the "heavy-atom effect," can facilitate intersystem crossing from the singlet to the triplet state.

Possible photochemical pathways could include:

Photoreduction: The carbonyl groups could undergo photoreduction in the presence of a hydrogen donor.

Photodehalogenation: The carbon-bromine bonds could undergo homolytic cleavage upon UV irradiation, leading to the formation of radical species. These radicals could then participate in a variety of subsequent reactions.

Ring-opening or rearrangement reactions: The excited state of the molecule might be susceptible to ring-opening of the furanone moiety or other skeletal rearrangements.

Electrochemical Reactivity: The electrochemical behavior of this compound would be characterized by the reduction of the carbonyl groups and the carbon-bromine bonds.

Reduction: The two carbonyl groups of the anhydride moiety are expected to be reducible. This process would likely occur in a stepwise manner, forming radical anions and dianions. The reduction potentials would be influenced by the electron-withdrawing effects of the bromine atoms.

Carbon-Bromine Bond Cleavage: The carbon-bromine bonds can also be reduced electrochemically, leading to their cleavage and the formation of a debrominated product. This process is often irreversible.

Further experimental studies are necessary to fully elucidate the photochemical and electrochemical reactivity of this specific compound.

Advanced Spectroscopic and Structural Elucidation of 4,6 Dibromo 2 Benzofuran 1,3 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Analysis

A detailed ¹H NMR spectrum for 4,6-Dibromo-2-benzofuran-1,3-dione has not been found in published literature. For a definitive analysis, such a spectrum would reveal the chemical shifts and coupling constants of the two aromatic protons. The substitution pattern would likely result in two singlets or a pair of doublets with a small meta-coupling constant, providing clear evidence for their relative positions on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR Characterization

Specific experimental ¹³C NMR data for this compound is not available in the reviewed sources. A ¹³C NMR spectrum would be critical for confirming the structure by identifying the eight distinct carbon signals: two carbonyl carbons of the anhydride (B1165640) group, four aromatic carbons (two brominated, two protonated), and two quaternary carbons of the furan-dione ring fused to the benzene ring. While predictive tools exist, experimentally derived chemical shifts are required for unambiguous characterization.

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

No experimental FT-IR or FT-Raman spectra for this compound have been located. For cyclic anhydrides, FT-IR spectroscopy is particularly informative. spectroscopyonline.com It would be expected to show two characteristic carbonyl (C=O) stretching bands, typically one near 1850 cm⁻¹ (asymmetric stretch) and another near 1780 cm⁻¹ (symmetric stretch). spectroscopyonline.com The lower frequency band is generally more intense. spectroscopyonline.com Additionally, a strong C-O-C stretching vibration would be anticipated between 1300 and 1000 cm⁻¹. spectroscopyonline.com The presence of bromine atoms and the aromatic ring would also contribute to the fingerprint region of the spectrum.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

An experimental mass spectrum for this compound could not be sourced from the available literature. A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern of the molecular ion peak. libretexts.orglibretexts.org Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, one would expect to observe a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1, which would confirm the presence of two bromine atoms in the molecule. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

There are no published crystal structures for this compound in crystallographic databases. Such a study would confirm the planarity of the benzofuran-dione system and provide precise bond lengths and angles, offering unequivocal proof of the compound's constitution and conformation.

Conformational Analysis and Stereochemical Insights

Due to the absence of specific research on the conformational analysis of this compound, this section will establish a theoretical framework for its stereochemistry and potential conformational behavior, supported by data from analogous structures.

The core of this compound is a substituted phthalic anhydride. Phthalic anhydride itself is a planar molecule. The introduction of two bromine atoms at the 4 and 6 positions is unlikely to induce significant puckering of the ring system. The primary stereochemical consideration for the parent molecule is therefore limited.

However, the stereochemistry becomes more complex in its derivatives, particularly when the furanone ring is opened or when reactions occur at the carbonyl groups. For instance, reduction of one or both carbonyl groups would introduce chiral centers, leading to the possibility of various stereoisomers.

Theoretical Conformational Isomers:

While the parent molecule is largely rigid, theoretical calculations could elucidate minor conformational variations. These would primarily involve slight out-of-plane arrangements of the atoms in the furanone ring. Without experimental data, these remain hypothetical.

Data from Related Structures:

To provide context, we can examine crystallographic data for a related compound, 4,5-dibromophthalic anhydride. The crystal structure of this isomer reveals a nearly planar molecule, reinforcing the expectation of planarity for this compound.

In the absence of dedicated studies, a detailed analysis complete with data tables on torsional angles, energy barriers for rotation, and populations of different conformers for this compound cannot be provided. Future computational and experimental studies, such as X-ray crystallography and advanced NMR spectroscopy, would be invaluable in elucidating the precise three-dimensional structure and conformational dynamics of this compound and its derivatives.

Computational and Theoretical Chemistry Studies on 4,6 Dibromo 2 Benzofuran 1,3 Dione

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules. For 4,6-Dibromo-2-benzofuran-1,3-dione, DFT calculations would be instrumental in:

Geometric Optimization: Determining the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule at its lowest energy state.

Thermodynamic Properties: Calculation of key thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for assessing the compound's stability and predicting its behavior in chemical reactions.

Vibrational Analysis: Prediction of the compound's infrared (IR) and Raman vibrational frequencies. A comparison of these theoretical spectra with experimental data serves as a critical validation of the calculated structure.

A typical DFT study on this molecule would involve selecting an appropriate functional (such as B3LYP or ωB97X-D) and a suitable basis set (for instance, 6-311+G(d,p)) to achieve a balance between computational cost and accuracy.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic characteristics of this compound are central to its reactivity. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides fundamental insights into its chemical behavior.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for evaluating a molecule's kinetic stability and reactivity.

A larger gap signifies higher stability and lower reactivity, as more energy is needed to promote an electron from the HOMO to the LUMO.

A smaller gap suggests the molecule is more prone to chemical reactions.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites.

Red-colored regions denote areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. In the case of this compound, these would likely be located around the oxygen atoms of the carbonyl groups.

Blue-colored regions indicate areas of low electron density and positive electrostatic potential, which are targets for nucleophilic attack. These would be anticipated around the carbonyl carbons and the hydrogen atoms on the aromatic ring.

Reaction Pathway Elucidation and Mechanistic Predictions

Theoretical calculations are invaluable for mapping out potential reaction pathways and predicting the mechanisms of reactions involving this compound. This involves:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Activation Energy Barriers: Calculating the energy required to reach the transition state, which is a key determinant of the reaction rate.

Intermediate Identification: Modeling the structure and stability of any intermediates formed during the reaction.

Such studies could explore, for example, nucleophilic substitution reactions at the anhydride (B1165640) carbonyls or electrophilic aromatic substitution on the benzene (B151609) ring, taking into account the directing effects of the substituents.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Natural Bond Orbital (NBO))

To gain a more detailed understanding of reactivity, various quantum chemical descriptors are employed.

Fukui Functions: These indices help to pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This method provides insights into atomic charges, hybridization, and the stabilizing effects of intramolecular electron delocalization, such as hyperconjugation. For this compound, NBO analysis could quantify the electronic interactions between the bromine atoms, the anhydride group, and the aromatic system.

Spectroscopic Property Simulations and Validation

A key application of computational chemistry is the simulation of various spectroscopic properties. The comparison of these simulated spectra with experimental results is a powerful method for validating the accuracy of the theoretical model. For this compound, this would encompass:

Simulation of IR and Raman Spectra: As noted earlier, the calculated vibrational frequencies and their intensities can be directly compared with experimental spectra.

Prediction of NMR Spectra: The chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical counterpart to experimental NMR data.

Calculation of UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be utilized to predict the electronic transitions responsible for UV-Vis absorption, yielding theoretical absorption maxima (λmax) that can be compared with experimental measurements.

Advanced Bonding Analysis of this compound

Advanced computational chemistry techniques provide profound insights into the electronic structure and bonding characteristics of molecules, going beyond simple Lewis structures. For this compound, methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI-RDG) analysis, the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) can elucidate the intricate details of its covalent and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and chemical bonds. amercrystalassn.orgwiley-vch.de The analysis focuses on the topology of the electron density, ρ(r), identifying critical points where the gradient of the electron density is zero. nih.gov For this compound, a QTAIM analysis would be instrumental in quantifying the nature of its various chemical bonds.

A key feature of QTAIM is the bond critical point (BCP), which is found along the path of maximum electron density between two bonded atoms. wiley-vch.denih.gov The properties at the BCP, such as the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide quantitative information about the bond's strength and character.

A hypothetical QTAIM analysis of this compound would likely reveal the following:

Covalent Bonds: The C-C, C-O, and C=O bonds within the benzofuran (B130515) ring system would be characterized by high values of ρ(r)BCP and negative values of ∇²ρ(r)BCP, indicative of shared-shell (covalent) interactions. The double bonds would exhibit a higher electron density at the BCP compared to the single bonds.

C-Br Bonds: The carbon-bromine bonds would also show characteristics of covalent bonds, but with a degree of polarization due to the electronegativity difference between carbon and bromine. This would be reflected in the position of the BCP along the bond path, shifted towards the carbon atom.

Non-Covalent Interactions: QTAIM can also identify weaker non-covalent interactions, such as halogen bonds (Br···O) or other van der Waals contacts that might occur in the crystal lattice of the compound. doaj.org These would be characterized by low ρ(r)BCP and positive ∇²ρ(r)BCP values, indicative of closed-shell interactions.

A representative data table from a QTAIM analysis would include the following parameters for each bond of interest:

Bondρ(r)BCP (a.u.)∇²ρ(r)BCP (a.u.)Ellipticity (ε)
C=OValueValueValue
C-OValueValueValue
C-C (aromatic)ValueValueValue
C-BrValueValueValue

Note: The values in the table are placeholders, as they would be derived from actual quantum chemical calculations.

Non-Covalent Interaction (NCI-RDG) Analysis

The Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is a computational tool designed to visualize and characterize weak interactions in real space. jetir.orgnih.gov This method is particularly useful for understanding the forces that govern the supramolecular assembly and crystal packing of molecules like this compound. nih.gov

NCI analysis generates 3D isosurfaces that highlight regions of non-covalent interactions. The color of these surfaces indicates the nature of the interaction:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, attractive interactions, like van der Waals forces.

Red: Strong, repulsive interactions, indicating steric clashes. nih.gov

For this compound, an NCI-RDG analysis would be expected to reveal:

Intramolecular Interactions: Potential weak attractive or repulsive interactions between adjacent atoms or functional groups within a single molecule.

Intermolecular Interactions: In a simulation of the crystal lattice, NCI plots would clearly show the non-covalent interactions between neighboring molecules. This would include van der Waals interactions between the aromatic rings and potential halogen bonding, where the electropositive region on one bromine atom (a σ-hole) interacts with an electronegative atom (like an oxygen) on an adjacent molecule. doaj.orgresearchgate.net

The analysis also produces a 2D plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). Spikes in this plot at low density values are signatures of non-covalent interactions. scielo.org.mx

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a chemically intuitive picture of electron pair localization, clearly distinguishing between core electrons, covalent bonds, and lone pairs. researchgate.netjussieu.fr An ELF analysis of this compound would offer a detailed map of its electronic structure.

The ELF is a scalar field with values ranging from 0 to 1. Regions with high ELF values (close to 1) correspond to areas where electron pairs are highly localized, such as in covalent bonds and lone pairs. researchgate.net

A theoretical ELF analysis for this molecule would likely show:

Core and Valence Shells: Clear separation between the core electron shells of the carbon, oxygen, and bromine atoms and their respective valence shells.

Covalent Bonds: Attractors (regions of high ELF value) located between bonded atoms, representing the shared electron pairs of the C-C, C-O, C=O, and C-Br bonds. The attractors for double bonds would be more pronounced than for single bonds.

Lone Pairs: High ELF values located around the oxygen and bromine atoms, corresponding to their non-bonding electron pairs (lone pairs). wikipedia.org This visualization is often described as a faithful representation of the VSEPR model in action. wikipedia.org

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another function used to visualize and analyze chemical bonding, based on the kinetic energy density. dntb.gov.uacdnsciencepub.com It complements the ELF analysis by providing a different perspective on electron localization. LOL is particularly effective at highlighting regions where localized orbitals overlap. researchgate.net

Similar to ELF, LOL values are typically scaled from 0 to 1. High LOL values (greater than 0.5) indicate regions where electron localization is significant. researchgate.net The topology of the LOL field can be analyzed in terms of attractors, which correspond to the positions of localized electrons. dntb.gov.uarsc.org

For this compound, an LOL analysis would provide further confirmation of the bonding patterns revealed by ELF. It would show high values in the regions of covalent bonds and lone pairs, offering a clear and detailed picture of the molecule's electronic architecture. researchgate.net The combination of ELF and LOL provides a comprehensive understanding of the electron distribution and bonding in complex molecules.

Applications of 4,6 Dibromo 2 Benzofuran 1,3 Dione in Functional Materials Research

Role as a Building Block for Organic Electronic Materials

The core structure of 4,6-Dibromo-2-benzofuran-1,3-dione, combining an aromatic system with an anhydride (B1165640) functional group, establishes it as a valuable precursor for organic electronic materials. The presence of two bromine atoms provides reactive sites for further chemical modifications, such as cross-coupling reactions, which are instrumental in constructing larger π-conjugated systems. These extended conjugated structures are fundamental to the performance of organic semiconductors. The electron-withdrawing nature of the dione (B5365651) and bromo-substituents suggests that materials derived from this compound would likely exhibit electron-accepting (n-type) properties, which are crucial for the fabrication of various electronic devices.

In the realm of organic electronics, benzofuran (B130515) derivatives are recognized for their potential in creating materials with beneficial electrochemical behavior and thermal stability. nih.gov Specifically, their hole-transporting properties have been explored for applications in Organic Light-Emitting Diodes (OLEDs). nih.gov The structure of this compound allows for its incorporation into polymers or small molecules that could function as n-type semiconductors in Organic Field-Effect Transistors (OFETs). By undergoing reactions such as the Suzuki or Stille coupling, the bromine atoms can be replaced with various aromatic groups, leading to the formation of donor-acceptor copolymers. These copolymers are designed to facilitate charge transport, a key requirement for active layers in OFETs.

For OLEDs, derivatives of this compound could be synthesized to serve as electron-transport materials or as hosts for emissive dopants. The high electron affinity imparted by the anhydride and bromine groups can aid in balancing charge injection and transport within the device, potentially leading to higher efficiencies.

The development of efficient organic photovoltaic (OPV) devices often relies on a bulk heterojunction architecture composed of electron-donating and electron-accepting materials. Copolymers based on benzo[1,2-b:4,5-b']difuran, an analogue of the benzofuran structure, have been investigated as donor materials in OPVs. Given its electron-deficient character, this compound is a candidate for creating acceptor materials. When copolymerized with suitable donor monomers, it could lead to polymers with a low bandgap, which is desirable for absorbing a broader range of the solar spectrum and improving the power conversion efficiency of OPVs.

Furthermore, the benzofuran scaffold is known to be a component of fluorescent molecules. researchgate.net By functionalizing this compound, it is possible to develop novel fluorescent sensors. The fluorescence properties of such sensors could be designed to respond to specific analytes or changes in the local environment, with potential applications in chemical and biological sensing.

Development of Advanced Chromophores and Dyes

Chromophores are the parts of a molecule responsible for its color, and their development is central to the creation of new dyes and pigments. The synthesis of chromophores often involves the strategic combination of electron-donating and electron-withdrawing groups to tune the absorption and emission of light. nih.gov this compound can serve as a key intermediate in the synthesis of advanced chromophores. The two bromine atoms act as handles for introducing different substituents through cross-coupling chemistry, allowing for the systematic modification of the molecule's electronic structure and, consequently, its color and other photophysical properties. This approach enables the creation of a library of dyes with a wide range of colors and functionalities.

Potential Chromophore Synthesis from this compound
Reaction Type
Suzuki Coupling
Sonogashira Coupling
Buchwald-Hartwig Amination

Polymeric Materials Synthesis and Photopolymerization Initiation

Beyond its use in electronic materials, this compound is a potential monomer for the synthesis of novel polymers. Benzofuran derivatives have been noted for their utility in polymer chemistry. researchgate.net The anhydride ring can be opened by nucleophiles such as diols or diamines to form polyesters and polyimides, respectively. The resulting polymers would have the dibromobenzoyl moiety as a repeating unit, which could impart properties such as flame retardancy and high refractive index. Furthermore, the bromine atoms could be functionalized post-polymerization to tune the polymer's properties.

While not directly a photopolymerization initiator, derivatives of this compound could be designed to act as such. For instance, modification to include a photolabile group could allow the molecule to generate reactive species upon exposure to light, initiating a polymerization chain reaction.

Self-Assembling Systems and Supramolecular Chemistry

Self-assembly is a process where molecules spontaneously form ordered structures, and it is a cornerstone of supramolecular chemistry. The design of molecules that can self-assemble is crucial for the bottom-up fabrication of nanomaterials. The planar, aromatic structure of this compound, combined with the potential for halogen bonding (due to the bromine atoms) and other non-covalent interactions, suggests that its derivatives could be designed to self-assemble into well-defined architectures such as nanowires or thin films. Such ordered assemblies are often a prerequisite for achieving high charge carrier mobility in organic electronic devices.

Optical Sensing and Non-Linear Optical (NLO) Material Development

The field of non-linear optics (NLO) involves materials that exhibit a nonlinear response to intense light, which has applications in technologies like optical switching and frequency conversion. nih.gov Materials with large third-order NLO properties are of particular interest. nih.gov The development of organic NLO materials often focuses on creating molecules with a strong intramolecular charge transfer, typically by connecting electron donor and acceptor groups through a π-conjugated bridge.

Strategic Utility of 4,6 Dibromo 2 Benzofuran 1,3 Dione As a Synthetic Building Block in Medicinal Chemistry Research

Design and Synthesis of Novel Heterocyclic Scaffolds

The 4,6-Dibromo-2-benzofuran-1,3-dione molecule, also known as 4,6-dibromophthalic anhydride (B1165640), possesses a highly reactive cyclic anhydride functional group. This feature makes it a prime candidate for the synthesis of a variety of heterocyclic systems. The anhydride ring can readily undergo nucleophilic attack by amines, alcohols, and other nucleophiles, leading to ring-opening and subsequent cyclization reactions to form diverse scaffolds.

For instance, reactions with primary amines would be expected to yield phthalimides, which are privileged structures in medicinal chemistry. The presence of the two bromine atoms on the benzene (B151609) ring offers sites for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This dual reactivity allows for the construction of complex, three-dimensional heterocyclic architectures. While specific examples starting from this compound are not prevalent in the literature, the general reactivity of phthalic anhydrides supports this synthetic potential.

Construction of Complex Bioactive Molecular Architectures

The benzofuran (B130515) nucleus is a core component of many natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The dibrominated nature of this compound provides a template for the development of novel bioactive molecules.

Research on related dibenzofuran (B1670420) structures has shown significant potential. For example, certain 7,9-dibromo-dihydrodibenzofuran derivatives have been identified as potent inhibitors of Casein Kinase 2 (CK2), a promising target in cancer therapy. nih.gov One such derivative, 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one, exhibited an IC₅₀ value of 5.8 nM. nih.gov This highlights the importance of the dibromo-substitution pattern in achieving high potency. Although the synthesis of these specific molecules did not start from this compound, it underscores the potential of brominated benzofuran scaffolds in constructing complex and biologically active molecular architectures.

The strategic placement of bromine atoms on the this compound scaffold could be leveraged to create libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads.

Exploration in Ligand Design for Chemical Biology Probes

Chemical biology probes are essential tools for dissecting complex biological processes. The design of such probes often requires a scaffold that can be readily modified with reporter tags (e.g., fluorophores, biotin) and reactive groups for target engagement. This compound is a potentially valuable starting point for creating such probes.

Emerging Research Directions and Future Perspectives for 4,6 Dibromo 2 Benzofuran 1,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of halogenated phthalic anhydrides is traditionally achieved through methods that can be harsh and may not be environmentally benign. The development of novel and sustainable synthetic routes to 4,6-Dibromo-2-benzofuran-1,3-dione is a critical area of future research.

Current methodologies for the synthesis of related brominated phthalic anhydrides often involve the direct bromination of phthalic anhydride (B1165640). zbaqchem.com However, these reactions can lead to a mixture of isomers and varying degrees of bromination, making the isolation of a specific isomer like this compound challenging. One patented method for producing 4-bromophthalic anhydride involves the reaction of 4-chlorotetrahydrophthalic anhydride with elemental bromine in the presence of an iron catalyst. justia.comgoogle.com Another approach describes the synthesis of 4-bromophthalic anhydride starting from N-methyl 4-nitrophthalimide, which is reduced, hydrolyzed, and then subjected to a Sandmeyer reaction. fibertech.or.jp These methods, while effective for mono-brominated species, highlight the need for more selective and efficient strategies for producing di-brominated isomers.

Future research is likely to focus on more sustainable and selective synthetic methods. This could involve the use of milder brominating agents and more specific catalytic systems to control the regioselectivity of the bromination. The principles of green chemistry, such as the use of less hazardous reagents and solvents, and the development of one-pot syntheses, will be central to these efforts. google.com For instance, the use of phase transfer catalysts in the bromination of phthalic anhydride has been explored to improve reaction conditions and yields. google.com

Synthetic Approach Starting Material Key Reagents/Conditions Potential for 4,6-Dibromo Isomer Reference
Direct BrominationPhthalic anhydrideBromine, Iron catalystLow selectivity, mixture of isomers zbaqchem.com
From Chlorinated Analog4-Chlorotetrahydrophthalic anhydrideElemental bromine, Iron catalystPotential pathway, needs investigation for dibromination justia.comgoogle.com
Sandmeyer ReactionN-methyl 4-nitrophthalimideReduction, Hydrolysis, NaNO2, HBrPotentially adaptable for a dibromo precursor fibertech.or.jp
Phase Transfer CatalysisPhthalic anhydrideSodium hydroxide, Phase transfer catalyst, BromineImproved control over reaction conditions google.com

Advanced Functionalization Strategies for Enhanced Material Properties

The bromine atoms on the aromatic ring of this compound serve as versatile handles for a variety of functionalization reactions. These reactions can be employed to introduce new chemical moieties that can enhance the material properties of the resulting compounds.

Halogenated aromatic compounds are precursors for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecules with tailored electronic and photophysical properties. For example, dibromo-dibenzo[b,def]chrysene-7,14-dione, a related polycyclic aromatic compound, has been functionalized via Suzuki-Miyaura coupling to create donor-acceptor polymers for organic electronics. rsc.orgresearchgate.net Similarly, this compound could be used as a building block to construct novel conjugated polymers and small molecules.

The anhydride group is also highly reactive and can undergo reactions such as hydrolysis, alcoholysis, and aminolysis to form dicarboxylic acids, esters, and amides, respectively. libretexts.orgwikipedia.orglibretexts.orgyoutube.com This reactivity allows for the incorporation of the dibrominated benzofuran (B130515) unit into a variety of polymer backbones, such as polyesters and polyamides, potentially imparting properties like flame retardancy and enhanced thermal stability. topfinechem.com

Future research in this area will likely focus on developing regioselective functionalization methods to differentiate the reactivity of the two bromine atoms, allowing for the stepwise introduction of different functional groups. Furthermore, the exploration of "click" chemistry and other efficient ligation reactions could provide new avenues for the rapid and modular synthesis of functional materials derived from this compound.

Functionalization Reaction Reactive Site Potential Products Potential Applications
Suzuki-Miyaura CouplingC-Br bondsArylated benzofuran derivativesOrganic electronics, Fluorescent materials
Stille CouplingC-Br bondsStannylated or coupled benzofuran derivativesOrganic synthesis intermediates
Sonogashira CouplingC-Br bondsAlkynylated benzofuran derivativesConjugated polymers, Advanced materials
Alcoholysis/AminolysisAnhydride ringPolyesters, Polyamides, Amide-functionalized moleculesFlame-retardant polymers, Specialty plastics

Synergistic Computational and Experimental Approaches for Mechanistic Understanding

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing novel transformations. The synergy between computational chemistry and experimental studies offers a powerful approach to elucidate these mechanisms.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, reactivity, and reaction pathways of this compound and its derivatives. For instance, computational studies on related aromatic anhydrides have provided insights into their reactivity in condensation reactions. tcichemicals.com DFT can help predict the regioselectivity of functionalization reactions, understand the role of catalysts, and rationalize experimental observations.

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies can provide real-time information about reaction intermediates and transition states. When combined with computational models, these experimental data can validate theoretical predictions and provide a comprehensive picture of the reaction mechanism. For example, mechanistic insights into iron-catalyzed C-H bond activation have been gained through a combination of experimental and computational methods. researchgate.net Such approaches could be applied to understand the halogenation of phthalic anhydride or the functionalization of the resulting dibromo-product.

Future research should aim to build a detailed mechanistic understanding of key reactions involving this compound. This knowledge will be invaluable for the rational design of more efficient and selective synthetic strategies and for predicting the properties of novel materials derived from this compound.

Expanding Applications in Advanced Materials and Chemical Biology

The unique combination of a dibrominated aromatic ring and a reactive anhydride functionality makes this compound a promising candidate for a variety of applications in advanced materials and chemical biology.

In the realm of materials science, this compound could serve as a monomer for the synthesis of high-performance polymers. The bromine atoms can enhance flame retardancy, a desirable property in many commercial polymers. zbaqchem.com Furthermore, as a building block for organic electronic materials, the electron-withdrawing nature of the anhydride group and the potential for π-conjugation through functionalization of the bromine atoms could lead to novel materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.netimperial.ac.uk The synthesis of donor-acceptor type copolymers using related dibrominated building blocks has shown promise in this area. rsc.orgresearchgate.net

In chemical biology, halogenated benzofuran derivatives have been investigated for their potential anticancer activity. nih.govresearchgate.net The bromine atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. nih.gov The anhydride group can be used to conjugate the molecule to other bioactive moieties or to create probes for studying biological processes. The development of novel benzofuran derivatives is seen as a promising avenue for the creation of new therapeutic agents and research tools. medium.com For instance, the synthesis of 6,6'-dibromoindigo, a component of the historic dye Tyrian purple, starts from brominated precursors and highlights the utility of such compounds in the synthesis of biologically relevant molecules. nih.govmdpi.com

The future for this compound lies in the systematic exploration of these potential applications. This will require interdisciplinary collaborations between synthetic chemists, materials scientists, and chemical biologists to fully realize the potential of this versatile chemical scaffold.

Application Area Key Feature Potential Use Related Research
Advanced Materials Flame Retardancy (Br atoms)Flame-retardant polymers zbaqchem.com
Monomer for PolymersHigh-performance polyesters and polyamides topfinechem.com
Building Block for Organic ElectronicsOrganic semiconductors for OFETs and OPVs rsc.orgresearchgate.netacs.orgresearchgate.netimperial.ac.uk
Chemical Biology Potential Bioactivity (Halogenated Benzofuran)Anticancer drug discovery nih.govresearchgate.net
Versatile Chemical Handle (Anhydride)Synthesis of bioconjugates and chemical probes medium.com
Precursor for Bioactive MoleculesSynthesis of complex natural product analogues nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dibromo-2-benzofuran-1,3-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with bromination of the parent benzofuran-1,3-dione using brominating agents (e.g., Br₂ or NBS) under controlled temperature (40–60°C). Optimize stoichiometry and solvent polarity (e.g., dichloromethane vs. DMF) via factorial design to maximize yield . Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via melting point analysis. Cross-reference spectral databases (e.g., NIST Chemistry WebBook) to validate intermediates .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., Br at C4/C6) .
  • Spectroscopy : Compare experimental IR (C=O stretching ~1750 cm⁻¹) and ¹H/¹³C NMR (absence of aromatic protons, Br-induced deshielding) with computational predictions .
  • Mass spectrometry : Validate molecular ion peaks (M⁺ at m/z corresponding to C₈H₂Br₂O₃) .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., thermal, photolytic, or solvent exposure)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal : Heat samples at 50–100°C for 24–72 hours; monitor decomposition via HPLC .
  • Photolytic : Expose to UV light (254 nm) and track degradation products using GC-MS.
  • Solvent compatibility : Test solubility and stability in polar aprotic (DMF) vs. non-polar (hexane) solvents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrophilic aromatic substitution (EAS) activation energies. Compare theoretical bromination sites (C4/C6) with experimental X-ray data. Solvent effects (e.g., polar aprotic solvents stabilize transition states) should be modeled using COMSOL Multiphysics . Validate with kinetic studies (e.g., time-resolved NMR) .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Hypothesis testing : Re-examine reaction parameters (e.g., trace moisture causing hydrolysis).
  • Multi-technique validation : Cross-check HPLC purity data with MALDI-TOF to detect low-abundance byproducts .
  • Error analysis : Quantify uncertainties in computational models (e.g., basis set limitations in DFT) and refine via iterative simulations .

Q. What reactor design principles are critical for scaling up this compound synthesis while maintaining yield?

  • Methodological Answer :

  • Continuous-flow reactors : Optimize residence time and mixing efficiency to minimize side reactions .
  • Heat management : Use jacketed reactors with real-time temperature feedback to control exothermic bromination .
  • Safety protocols : Integrate pressure relief valves and inert gas purging to handle volatile bromine .

Q. How can AI/ML models enhance the prediction of reaction pathways for derivatives of this compound?

  • Methodological Answer : Train neural networks on existing reaction datasets (e.g., PubChem) to predict substituent compatibility. Use reinforcement learning to optimize catalytic conditions (e.g., Pd-mediated cross-coupling) . Validate predictions with high-throughput screening in microreactors .

Q. What methodologies ensure safe handling of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Risk assessment : Prioritize fume hoods, PPE (nitrile gloves, goggles), and neutralization protocols for excess bromine .
  • Waste management : Quench reactive intermediates with Na₂S₂O₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.